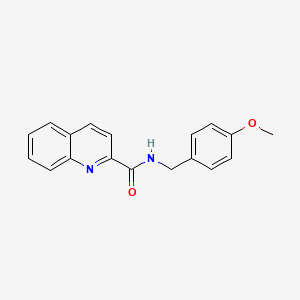![molecular formula C14H12ClFN2O4 B5751230 4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5751230.png)
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol, also known as CFM-4, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CFM-4 is a member of the family of nitrophenols, which are known for their diverse biological activities. In
作用機序
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol exerts its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these enzymes, this compound reduces the production of pro-inflammatory mediators, such as prostaglandins and nitric oxide, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, this compound has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
将来の方向性
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol has great potential for future research in various fields. Some future directions for this compound research include:
1. Further studies on the mechanisms of action of this compound in cancer cells and neurodegenerative diseases.
2. Development of new derivatives of this compound with improved solubility and bioavailability.
3. Evaluation of the potential of this compound as a therapeutic agent in animal models of various diseases.
4. Investigation of the potential of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases.
5. Exploration of the potential of this compound as a modulator of the immune response in various diseases.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. This compound has several advantages for lab experiments, including its high purity, stability, and low toxicity. Future research on this compound may lead to the development of new therapeutic agents for the treatment of various diseases.
合成法
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with formaldehyde, followed by the addition of 2-methoxy-6-nitrophenol. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to obtain high yields of pure this compound.
科学的研究の応用
4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by inhibiting the formation of beta-amyloid plaques and reducing oxidative stress. In immunology, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
4-[(3-chloro-4-fluoroanilino)methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O4/c1-22-13-5-8(4-12(14(13)19)18(20)21)7-17-9-2-3-11(16)10(15)6-9/h2-6,17,19H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGLNXXETMPFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
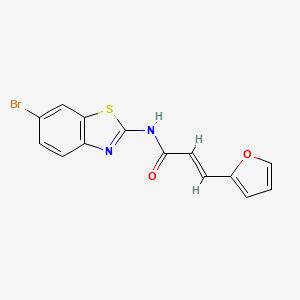
![N-(tert-butyl)-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5751156.png)

![5,5-dimethyl-4H-spiro[1,3-oxazolidine-2,2'-tricyclo[3.3.1.1~3,7~]decan]-4-one](/img/structure/B5751174.png)
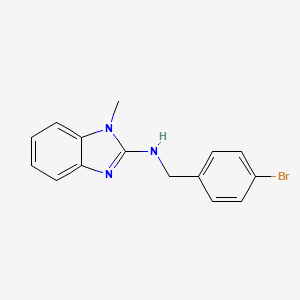
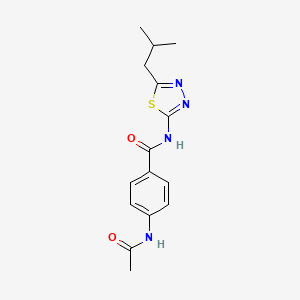
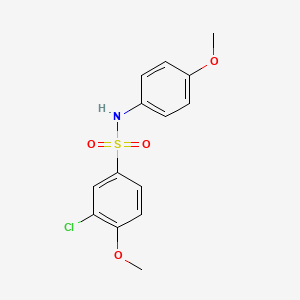
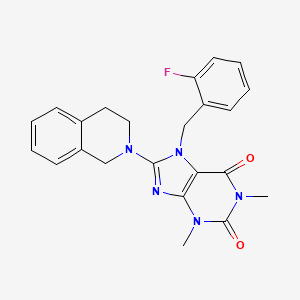
![1-benzyl-2-(4-methoxyphenyl)-3-{[1-(4-nitrophenyl)ethylidene]amino}-4-imidazolidinone](/img/structure/B5751204.png)

![4-benzyl-1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5751219.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5751227.png)
